1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a methanesulfonyl group and a 2,4,6-trimethylphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically requires a palladium catalyst, a boron reagent, and specific reaction conditions to achieve the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine can be compared with similar compounds such as:
1-(2-Oxo-2-(2,4,6-trimethylphenyl)-ethyl)-pyridinium, bromide: This compound shares a similar core structure but differs in its substituents and overall properties.
Ensifentrine: Although primarily used in medical applications, it has structural similarities that make it a point of comparison. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
60263-82-3 |
---|---|
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-oxido-2-[(2,4,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium |
InChI |
InChI=1S/C15H17NO3S/c1-11-8-12(2)14(13(3)9-11)10-20(18,19)15-6-4-5-7-16(15)17/h4-9H,10H2,1-3H3 |
InChI Key |
ZHZZQAASGHFAQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CS(=O)(=O)C2=CC=CC=[N+]2[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.